1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea
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Overview
Description
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea is a synthetic organic compound characterized by the presence of a urea group attached to a long octadecyl chain and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with octadecyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Starting Materials: 2-chloro-4,5-difluoroaniline and octadecyl isocyanate.
Reaction Conditions: The reaction is performed in a solvent such as dichloromethane or toluene, under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Automated Purification Systems: To handle large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The urea group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted phenyl derivatives.
Oxidation/Reduction Products: These reactions can lead to the formation of amides or amines, respectively.
Scientific Research Applications
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as hydrophobic coatings or surfactants.
Mechanism of Action
The mechanism by which 1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea exerts its effects depends on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity.
Receptor Modulation: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4,5-difluorophenyl)-3-hexadecylurea: Similar structure but with a shorter alkyl chain.
1-(2-Chloro-4,5-difluorophenyl)-3-dodecylurea: Another analog with a different alkyl chain length.
Uniqueness
1-(2-Chloro-4,5-difluorophenyl)-3-octadecylurea is unique due to its specific combination of a long octadecyl chain and a substituted phenyl ring, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific molecular recognition.
Properties
Molecular Formula |
C25H41ClF2N2O |
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Molecular Weight |
459.1 g/mol |
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H41ClF2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-25(31)30-24-20-23(28)22(27)19-21(24)26/h19-20H,2-18H2,1H3,(H2,29,30,31) |
InChI Key |
YZXNXIWYRCDOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1Cl)F)F |
Origin of Product |
United States |
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